molecular formula C16H11NO3 B8668404 Naphthalene, 2-(2-nitrophenoxy)- CAS No. 32219-12-8

Naphthalene, 2-(2-nitrophenoxy)-

Cat. No.: B8668404
CAS No.: 32219-12-8
M. Wt: 265.26 g/mol
InChI Key: FSHUQSQHLICCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene, 2-(2-nitrophenoxy)- is a useful research compound. Its molecular formula is C16H11NO3 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naphthalene, 2-(2-nitrophenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene, 2-(2-nitrophenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Naphthalene, 2-(2-nitrophenoxy)- serves as an important intermediate in the synthesis of more complex organic compounds. It is utilized in the production of various nitrophenyl derivatives, which are significant in pharmaceuticals and agrochemicals. The compound's structure allows for modifications that lead to a variety of functionalized products.

Application AreaSpecific Use
Chemical ResearchIntermediate for synthesizing nitrophenyl derivatives
AgrochemicalsProduction of pesticides and herbicides
PharmaceuticalsSynthesis of drug compounds

Biological Research

Inhibition Studies
Recent studies have identified derivatives of naphthalene, 2-(2-nitrophenoxy)- as potential inhibitors of the PqsD enzyme in Pseudomonas aeruginosa, a bacterium known for its biofilm-forming capabilities. The nitrophenyl scaffold has shown promising anti-biofilm activity, making it a candidate for developing new antibacterial agents. The structure-activity relationship studies indicate that the nitro group is crucial for the inhibitor's efficacy .

Case Study: Anti-Biofilm Activity
In vitro tests demonstrated that certain derivatives effectively disrupt the formation of biofilms by Pseudomonas aeruginosa. These findings suggest that naphthalene derivatives can be further explored for therapeutic applications against bacterial infections.

Environmental Applications

Pollution Monitoring and Control
Naphthalene, 2-(2-nitrophenoxy)- has been studied for its role in atmospheric chemistry, particularly concerning its oxidation products, which can contribute to secondary organic aerosol formation. Understanding the gaseous oxidation mechanisms of naphthalene is essential for assessing its environmental impact and developing strategies for air quality management .

Environmental ImpactDetails
Atmospheric ChemistryOxidation products contribute to secondary organic aerosols
Air Quality ManagementKnowledge aids in pollution control strategies

Properties

CAS No.

32219-12-8

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

2-(2-nitrophenoxy)naphthalene

InChI

InChI=1S/C16H11NO3/c18-17(19)15-7-3-4-8-16(15)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H

InChI Key

FSHUQSQHLICCRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-hydroxynaphthalene (5 g, 34.7 mmol) in anhydrous tetrahydrofuran was added 2-fluoronitrobenzene (4.90 g, 34.7 mmol) at room temperature. The resultant mixture was heated at reflux overnight. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure, the residue was diluted with water, the resulting mixture was extracted twice with methylene chloride and the combined extracts were dried (MgSO4). The resultant organic layer was concentrated under reduced pressure to yield 9.2 g of the title compound of Step A as an oil. Rf 0.45 (silica gel, 4:1 hexane-ethyl acetate).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.